1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone
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Overview
Description
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a piperidine ring substituted with a chloropyridinyl group and an ethoxyethanone moiety, making it valuable for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.
Attachment of the Ethoxyethanone Moiety: The final step involves the attachment of the ethoxyethanone group through an esterification or acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing novel compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-methylbut-2-en-1-one
- 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone
- 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
Uniqueness
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-ethoxyethanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2-ethoxyethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-2-19-10-14(18)17-7-3-4-11(9-17)20-13-5-6-16-8-12(13)15/h5-6,8,11H,2-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJXRZVHNHFXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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